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Compound of Interest

Compound Name: 5-Norbornene-2-methanol

Cat. No.: B8022476

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectral data for 5-Norbornene-2-methanol. The information
presented herein is intended to support research and development activities by providing
detailed spectral characterization and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
spectral data for 5-Norbornene-2-methanol.

'H NMR Spectral Data

The 'H NMR spectrum of 5-Norbornene-2-methanol exhibits distinct signals corresponding to
the different protons in the molecule. The chemical shifts (8) are reported in parts per million
(ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
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Chemical Shift (3,

Coupling Constant

Proton Assignment Multiplicity

ppm) (J, Hz)
H6exo 0.45 dd 41,134
H7anti 1.19 t 7.9
H6endo 1.44 t 4.1
H7syn 1.68-1.72 m
H5 2.86 m
H4 3.29 m
C8H: 3.36-3.46 m
H1 3.46 ddd 4.4,46,4.8
OH 3.92 brs
H2, H3 6.00-6.08 m

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts (8) for each carbon atom are presented in the table below.[1][2]

Carbon Assignment Chemical Shift (dc, ppm)

C6 28.8
C5 41.8
C1 42.3
C4 43.6
c7 494
C8 65.8
C3 132.3
Cc2 137.8
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The table below lists the characteristic absorption peaks for
5-Norbornene-2-methanol.[1][2]

Vibrational Mode Frequency (cm~1)
O-H stretching 3500

C-H stretching 2930-2895

C-H stretching 2880-2830

C-0O stretching 1200-1100

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and IR spectra.

NMR Spectroscopy Protocol

Sample Preparation: A solution of 5-Norbornene-2-methanol is prepared by dissolving
approximately 5-10 mg of the compound in a deuterated solvent, typically chloroform-d
(CDCI5).[3] The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific
frequency for *H and 13C nuclei (e.g., 400 MHz for *H and 100 MHz for 3C). The data is
acquired at room temperature. For *H NMR, a sufficient number of scans are accumulated to
obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required
due to the lower natural abundance of the 13C isotope.

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier
transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-
corrected, and referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

IR Spectroscopy Protocol
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Sample Preparation: For a liquid sample like 5-Norbornene-2-methanol, the simplest method
is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin
film.[4]

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer.
A background spectrum of the clean, empty salt plates is recorded first. Then, the spectrum of
the sample is recorded. The instrument measures the transmittance or absorbance of infrared
radiation as a function of wavenumber (cm™2).

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum to remove contributions from atmospheric water and carbon dioxide, as
well as any absorptions from the salt plates themselves.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral
data of a chemical compound like 5-Norbornene-2-methanol.
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Caption: Workflow for Spectroscopic Analysis of 5-Norbornene-2-methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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